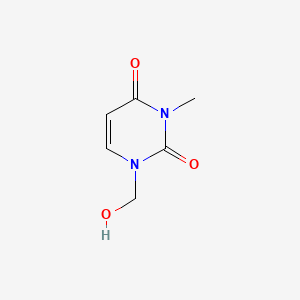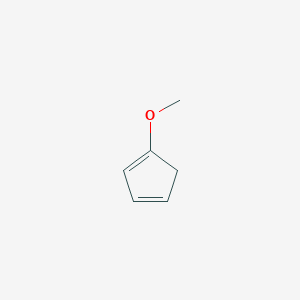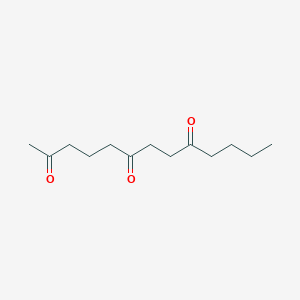
2,6,9-Tridecanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9-Tridecanetrione is an organic compound characterized by the presence of three ketone groups located at the 2nd, 6th, and 9th positions of a tridecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Tridecanetrione typically involves the oxidation of tridecane derivatives. One common method is the selective oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the triketone structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. Catalytic oxidation using supported metal catalysts is often employed to enhance the efficiency of the reaction. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production rate while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6,9-Tridecanetrione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products Formed
Oxidation: Formation of tridecanoic acid derivatives.
Reduction: Formation of 2,6,9-tridecanetriol.
Substitution: Formation of various substituted tridecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6,9-Tridecanetrione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6,9-Tridecanetrione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6,9-Tridecanetriol: A reduced form of 2,6,9-Tridecanetrione with hydroxyl groups instead of ketone groups.
2,6,9-Tridecanoic Acid: An oxidized form with carboxylic acid groups.
2,6,9-Tridecanedione: A related compound with two ketone groups.
Uniqueness
This compound is unique due to its triketone structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
78975-93-6 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
tridecane-2,6,9-trione |
InChI |
InChI=1S/C13H22O3/c1-3-4-7-12(15)9-10-13(16)8-5-6-11(2)14/h3-10H2,1-2H3 |
Clave InChI |
GBMQLFVIACGBNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCC(=O)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


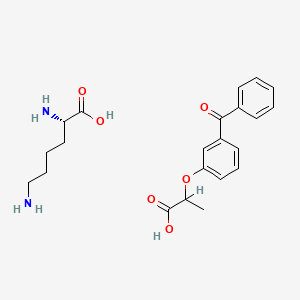

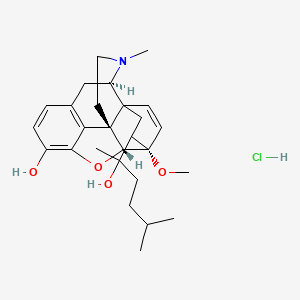
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

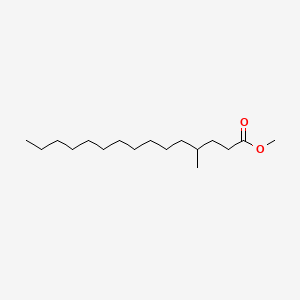
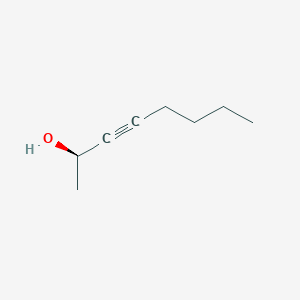

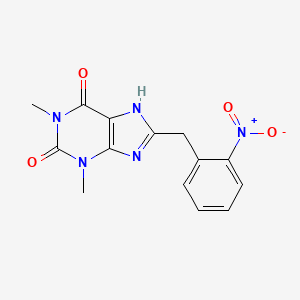
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
